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molecular formula C9H7FO5 B8617293 2-Fluoro-4-methoxycarbonyloxybenzoic acid CAS No. 570402-70-9

2-Fluoro-4-methoxycarbonyloxybenzoic acid

Cat. No. B8617293
M. Wt: 214.15 g/mol
InChI Key: SBHVPOULPYRZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861109

Procedure details

This was prepared using a similar method to that described for compound 15. Quantities: 2-fluoro-4-hydroxybenzoic acid (26) (0.97 g, 6.23 mmol), methylchloroformate (1.09 g, 11.48 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)=[O:4].[F:15]C1C=C(O)C=CC=1C(O)=O.COC(Cl)=O>>[F:15][C:13]1[CH:14]=[C:6]([O:5][C:3]([O:2][CH3:1])=[O:4])[CH:7]=[CH:8][C:9]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.97 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)O
Step Three
Name
Quantity
1.09 g
Type
reactant
Smiles
COC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C=CC(=C1)OC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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